Home > Products > Screening Compounds P65082 > Acebutolol, (S)-
Acebutolol, (S)- - 68107-82-4

Acebutolol, (S)-

Catalog Number: EVT-1197578
CAS Number: 68107-82-4
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acebutolol, (S)-, is a beta-adrenoceptor blocking agent with a unique pharmacological profile that includes cardioselectivity, partial agonist activity, and membrane-stabilizing properties. It has been extensively studied for its therapeutic applications in cardiovascular diseases, particularly hypertension and arrhythmias. The drug's hydrophilic nature contributes to its reduced central nervous system penetration, potentially minimizing adverse effects related to the CNS1. This comprehensive analysis will delve into the mechanism of action of acebutolol and its applications across various fields, supported by relevant studies and case examples.

Diacetolol (S)-

  • Compound Description: (S)-Diacetolol is the primary active metabolite of both (R)- and (S)-Acebutolol. Similar to its parent compound, it exhibits β-adrenergic blocking activity and is considered equipotent to Acebutolol. []
  • Relevance: (S)-Diacetolol is structurally similar to (S)-Acebutolol, differing only in the presence of an acetyl group on the amine nitrogen. This metabolic transformation occurs via N-acetylation. Both compounds share the same core structure and chirality, contributing to their similar pharmacological profiles. [, , , ]

Acebutolol (R)-

  • Compound Description: (R)-Acebutolol is the enantiomer of (S)-Acebutolol. While both enantiomers undergo extensive metabolism to their respective diacetolol forms, (S)-Acebutolol is the more pharmacologically active enantiomer in terms of β-blocking activity. [, ]
  • Relevance: (R)-Acebutolol and (S)-Acebutolol are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms around the chiral center. This subtle difference leads to distinct pharmacological activities. [, , , , , ]

Diacetolol (R)-

  • Compound Description: (R)-Diacetolol is the enantiomer of (S)-Diacetolol and is the major metabolite of (R)-Acebutolol. Similar to its enantiomer, it exhibits β-adrenergic blocking activity. []
  • Relevance: (R)-Diacetolol and (S)-Acebutolol are structurally related through their shared parent compound, Acebutolol. (R)-Diacetolol is formed by N-acetylation of (R)-Acebutolol. Despite their structural similarities, they may have different pharmacological activities due to the chirality at the Acebutolol core structure. [, , , , ]

Atenolol

  • Compound Description: Atenolol is a cardioselective β-adrenergic blocking agent primarily used to treat hypertension. It exhibits similar pharmacological effects as Acebutolol, such as reducing heart rate and blood pressure. [, ]
  • Relevance: Atenolol belongs to the same chemical class as (S)-Acebutolol, both being β-adrenergic blocking agents. While their structures differ, they share a pharmacophore responsible for their β-blocking activity. Both compounds are commonly studied and compared for their efficacy and safety in treating cardiovascular diseases. [, , ]

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenergic blocking agent used to treat various cardiovascular conditions. Unlike the cardioselectivity of (S)-Acebutolol, Propranolol affects both β1 and β2 adrenergic receptors. []

Metoprolol

  • Compound Description: Metoprolol is another cardioselective β-adrenergic blocking agent used in treating hypertension and other cardiovascular conditions. It exhibits similar pharmacological effects as (S)-Acebutolol, though it possesses different pharmacokinetic properties. []

Practolol

  • Compound Description: Practolol is a cardioselective β-adrenergic blocking agent that was withdrawn from widespread clinical use due to adverse effects. It shares a similar pharmacological profile with (S)-Acebutolol. []
  • Relevance: Practolol belongs to the same chemical class as (S)-Acebutolol, both being cardioselective β-adrenergic blocking agents. Though structurally distinct, they share a pharmacophore that contributes to their similar mechanisms of action and therapeutic applications. [, , ]

Nadolol

  • Compound Description: Nadolol is a non-selective β-adrenergic blocking agent, similar to propranolol in its lack of receptor subtype selectivity. It exhibits a longer duration of action compared to (S)-Acebutolol. []

Esmolol

  • Compound Description: Esmolol is an ultra-short-acting β-adrenergic blocking agent, primarily used intravenously for rapid control of heart rate in acute settings. It contrasts with (S)-Acebutolol's longer duration of action. []
  • Relevance: Esmolol and (S)-Acebutolol belong to the same chemical class of β-adrenergic blocking agents. While they share a common pharmacophore, their structures differ, leading to distinct pharmacokinetic profiles. Esmolol's ultra-short duration of action makes it suitable for acute management, while (S)-Acebutolol is more appropriate for chronic conditions. []

Penbutolol

  • Compound Description: Penbutolol is a β-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA), similar to (S)-Acebutolol. ISA refers to the drug's ability to partially activate β-adrenergic receptors while also blocking them. []
  • Relevance: Penbutolol and (S)-Acebutolol are both β-adrenergic blocking agents with ISA. This shared property suggests some structural similarities in their pharmacophores, enabling them to interact with β-adrenergic receptors in a complex manner. Both drugs are studied for their potential benefits in certain cardiovascular conditions due to their unique pharmacological profiles. []
Applications in Various Fields

Interestingly, acebutolol has also been studied in the context of autoimmune diseases. In NZB x NZW lupus mice, acebutolol was found to down-modulate the spontaneous polyclonal activation of lymphocytes, which is a characteristic of lupus disease. This effect was accompanied by a decrease in the incidence and levels of proteinuria, suggesting a potential therapeutic role for acebutolol in modulating immune responses in lupus8.

Source and Classification

Acebutolol is synthesized from various precursor compounds, including 4-aminophenol. It is classified as a pharmaceutical compound and specifically as a beta-adrenergic antagonist. Its mechanism of action involves blocking the effects of norepinephrine on beta-1 receptors in the heart, leading to decreased heart rate and contractility.

Synthesis Analysis

The synthesis of acebutolol has been explored through several methods, with recent advancements focusing on asymmetric synthesis to produce enantiomerically pure forms.

  1. Traditional Synthesis: One common method involves the acetylation of 4-aminophenol followed by a series of reactions including Fries rearrangement and hydrolysis. This route has been criticized for its complexity and lower yields.
  2. Asymmetric Synthesis: Recent patents describe methods that utilize a combination of p-anisidine and N-butyric acid to obtain intermediates that are further processed using Lewis acids and acylating agents to yield acebutolol with high optical purity. This method has shown improvements in yield and efficiency compared to traditional methods .
  3. Biocatalytic Approaches: A notable development involves a chemoenzymatic route that employs lipases for kinetic resolution, yielding high enantiomeric excess for both (R)- and (S)-acebutolol. This method is considered environmentally friendly and efficient, with yields reported at 68% for (R) and 72% for (S) .

Technical Parameters

  • Reaction temperatures typically range from 60°C to 90°C.
  • The use of organic solvents such as methanol or ethanol is common.
  • Reaction times can vary significantly but often last from several hours to days depending on the method employed.
Molecular Structure Analysis

Acebutolol has a complex molecular structure characterized by the following features:

  • Molecular Formula: C18H27ClN2O3
  • Molecular Weight: Approximately 348.88 g/mol
  • Structural Characteristics: The structure includes a beta-hydroxypropoxy group attached to an aromatic ring, which is critical for its biological activity.

Structural Data

The compound's stereochemistry is crucial; the (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart. The spatial arrangement around the chiral center significantly influences its interaction with beta-1 receptors.

Chemical Reactions Analysis

Acebutolol participates in various chemical reactions primarily related to its synthesis and degradation:

  1. Formation Reactions: The initial steps involve nucleophilic substitutions where amines react with electrophilic centers in the presence of catalysts.
  2. Degradation Pathways: Under certain conditions, acebutolol can undergo hydrolysis or oxidation, leading to inactive metabolites.

Technical Details

  • Typical reaction conditions include controlled temperatures and pH adjustments.
  • The purification processes often involve recrystallization or chromatographic techniques to isolate the desired enantiomer.
Mechanism of Action

Acebutolol functions primarily as a selective beta-1 adrenergic receptor antagonist:

  1. Binding Affinity: The compound binds preferentially to beta-1 receptors located in cardiac tissues, inhibiting the action of catecholamines like norepinephrine.
  2. Physiological Effects: This binding leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.

Relevant Data

Studies have shown that acebutolol's selectivity for beta-1 receptors over beta-2 receptors minimizes side effects related to bronchoconstriction, making it suitable for patients with respiratory issues .

Physical and Chemical Properties Analysis

Acebutolol exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol but less so in non-polar solvents.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data

The melting point is approximately 145°C, with a pKa value indicating its weakly basic nature, influencing its absorption profile in biological systems .

Applications

Acebutolol is primarily utilized in clinical settings for:

  1. Hypertension Management: Effective in lowering blood pressure in hypertensive patients.
  2. Arrhythmia Treatment: Used in managing certain types of cardiac arrhythmias due to its heart rate-lowering effects.
  3. Anxiety Disorders: Occasionally prescribed off-label for anxiety management due to its calming effects on the cardiovascular system.

Scientific Applications

Research continues into the efficacy of acebutolol in various cardiovascular conditions, exploring its potential benefits beyond traditional uses . Additionally, ongoing studies focus on optimizing synthetic routes to enhance production efficiency while reducing environmental impact .

Properties

CAS Number

68107-82-4

Product Name

Acebutolol, (S)-

IUPAC Name

N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1

InChI Key

GOEMGAFJFRBGGG-HNNXBMFYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Synonyms

N-[3-Acetyl-4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (S)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (-)-Acebutolol

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Isomeric SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.